2-(Benzyloxy)-4-methylphenylboronic acid
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Overview
Description
2-(Benzyloxy)-4-methylphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-methylphenylboronic acid typically involves the reaction of 2-(benzyloxy)-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, often around -78°C to 0°C
Reagents: Trimethyl borate and hydrochloric acid for hydrolysis
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-4-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water
Major Products:
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds
Scientific Research Applications
2-(Benzyloxy)-4-methylphenylboronic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases, including cancer and bacterial infections.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and potential biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with cellular components.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Benzyloxyphenylboronic acid
Comparison: 2-(Benzyloxy)-4-methylphenylboronic acid is unique due to the presence of both a benzyloxy group and a methyl group on the benzene ring, which can influence its reactivity and interactions compared to other boronic acids. The benzyloxy group can provide additional steric and electronic effects, making this compound particularly useful in specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
(4-methyl-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGJYBYKZBUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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